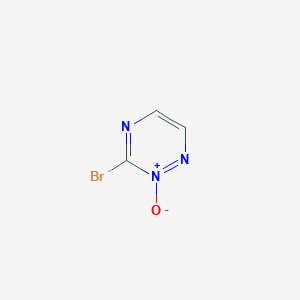

3-Bromo-2-oxo-1,2lambda~5~,4-triazine

Description

Contextualizing 1,2λ⁵,4-Triazine Chemistry within Nitrogen Heterocycles

Nitrogen heterocycles are organic compounds containing a ring structure in which one or more of the carbon atoms have been replaced by a nitrogen atom. msu.edu This class of compounds is fundamental to life, forming the core of many natural products, including nucleic acids (purines and pyrimidines), vitamins, and alkaloids. sigmaaldrich.comresearchgate.net The 1,2,4-triazines are a specific class of six-membered heterocycles containing three nitrogen atoms at positions 1, 2, and 4 of the ring. nih.gov The arrangement of these nitrogen atoms imparts unique electronic properties to the ring system, influencing its reactivity and its ability to interact with biological targets. mdpi.com Derivatives of 1,2,4-triazine (B1199460) have been shown to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. ijpsr.infonih.gov

Significance of Halogenated and Oxo-Substituted Heterocycles in Synthetic Chemistry

The introduction of halogen atoms and oxo functional groups onto heterocyclic scaffolds is a powerful strategy in synthetic and medicinal chemistry. nbinno.comnih.gov Halogenation can significantly alter the electronic nature of a molecule, enhance its reactivity for further chemical transformations, and modulate its physicochemical properties such as lipophilicity, which can in turn affect its biological activity and metabolic stability. numberanalytics.com Halogenated heterocycles are versatile intermediates in organic synthesis, often serving as key building blocks for the construction of more complex molecules through reactions like palladium-catalyzed cross-coupling. nbinno.com

Similarly, the presence of an oxo group (a carbonyl group within the ring system) introduces a site for various chemical reactions and can influence the molecule's ability to participate in hydrogen bonding, a critical interaction in biological systems. nih.gov The combination of both a halogen and an oxo group on a heterocyclic ring, as in the case of 3-Bromo-2-oxo-1,2λ⁵,4-triazine, creates a multifunctional scaffold with a rich and versatile chemistry.

Overview of Research Scope for 3-Bromo-2-oxo-1,2λ⁵,4-triazine

The research scope for 3-Bromo-2-oxo-1,2λ⁵,4-triazine, while still an emerging area, is focused on leveraging its unique structural features for the development of novel synthetic methodologies and the discovery of new biologically active agents. The presence of the reactive bromine atom at the 3-position and the oxo group at the 2-position of the 1,2,4-triazine ring suggests potential for a variety of chemical modifications. This allows for the systematic exploration of the chemical space around this scaffold to identify compounds with interesting properties for applications in medicinal chemistry and materials science. evitachem.com

Table 1: Key Characteristics of the 3-Bromo-2-oxo-1,2λ⁵,4-triazine Scaffold

| Feature | Description | Potential Significance |

| Core Structure | 1,2,4-Triazine | A privileged scaffold in medicinal chemistry known for diverse biological activities. ijpsr.infonih.gov |

| Substituent 1 | 3-Bromo | A reactive handle for synthetic transformations (e.g., cross-coupling reactions) and a modulator of electronic and biological properties. nbinno.comnumberanalytics.com |

| Substituent 2 | 2-Oxo | Influences hydrogen bonding capabilities and provides a site for further functionalization. nih.gov |

| Overall Nature | Electron-deficient | The triazine ring is inherently electron-deficient, which influences its reactivity in various chemical reactions. |

The following sections will delve into the known and theoretical aspects of the synthesis, chemical properties, and potential applications of this intriguing heterocyclic compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61178-02-7 |

|---|---|

Molecular Formula |

C3H2BrN3O |

Molecular Weight |

175.97 g/mol |

IUPAC Name |

3-bromo-2-oxido-1,2,4-triazin-2-ium |

InChI |

InChI=1S/C3H2BrN3O/c4-3-5-1-2-6-7(3)8/h1-2H |

InChI Key |

KMBFLFSINKNPLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=[N+](C(=N1)Br)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 3 Bromo 2 Oxo 1,2λ⁵,4 Triazine

Nucleophilic Substitution Reactions on the Bromine at Position 3

The 1,2,4-triazine (B1199460) ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic characteristic makes the carbon atom at position 3 highly electrophilic and, consequently, activates the attached bromine atom as an excellent leaving group for nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the C3 position to form a stable Meisenheimer-like intermediate, which then rearomatizes by expelling the bromide ion.

A wide array of nucleophiles can be employed to displace the bromine atom, leading to a variety of 3-substituted-2-oxo-1,2,4-triazine derivatives. This reactivity is a cornerstone for the functionalization of the triazine scaffold.

Table 1: Examples of Nucleophilic Substitution at the C3 Position

| Nucleophile Type | Example Reagent(s) | Product Class | General Reaction Scheme |

| O-Nucleophiles | Sodium methoxide (B1231860) (NaOMe) | 3-Methoxy-2-oxo-1,2,4-triazine | |

| N-Nucleophiles | Ammonia (NH₃), primary/secondary amines | 3-Amino-2-oxo-1,2,4-triazine derivatives | |

| S-Nucleophiles | Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)-2-oxo-1,2,4-triazine | |

| C-Nucleophiles | Cyanide (e.g., KCN), malonates | 3-Cyano-2-oxo-1,2,4-triazine |

The efficiency of these substitutions allows for the introduction of diverse functional groups, which can be used to modulate the electronic and steric properties of the molecule or to serve as handles for further synthetic transformations.

Reactions Involving the 2-Oxo Functionality (e.g., Keto-Enol Tautomerism)

The 2-oxo group imparts amide-like character to the ring, resulting in lactam-lactim tautomerism, a specific form of keto-enol tautomerism. libretexts.orgopenstax.org The compound can exist in equilibrium between the 2-oxo (lactam) form and the 2-hydroxy (lactim) form. The equilibrium position is influenced by factors such as the solvent, pH, and temperature, although the lactam form is generally predominant for related systems. libretexts.orgmasterorganicchemistry.com

Table 2: Comparison of Lactam and Lactim Tautomers

| Feature | Lactam Form | Lactim Form |

| Structure | ||

| Systematic Name | 3-Bromo-1,2,4-triazin-2(1H)-one | 3-Bromo-2-hydroxy-1,2,4-triazine |

| Key Features | Contains a carbonyl (C=O) group and an N-H bond. Acts as a hydrogen bond donor and acceptor. | Contains a hydroxyl (O-H) group and is fully aromatic. The hydroxyl proton is acidic. |

This tautomerism has significant implications for the compound's reactivity:

Cycloaddition Reactions and Ring Transformations of 1,2,4-Triazine Systems

One of the most significant and synthetically useful reactions of 1,2,4-triazines is their participation as dienes in inverse electron demand Diels-Alder (IEDDA) reactions. wikipedia.org Due to the ring's low-energy Lowest Unoccupied Molecular Orbital (LUMO), it readily reacts with electron-rich dienophiles such as enamines, ynamines, or strained alkenes/alkynes.

The reaction proceeds through a [4+2] cycloaddition across the C3 and C6 positions of the triazine ring to form a bicyclic adduct. This intermediate is typically unstable and spontaneously undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to generate a substituted pyridine (B92270) ring. The presence of the electron-withdrawing bromine atom at the C3 position is expected to accelerate the reaction by further lowering the LUMO energy of the triazine.

Table 3: IEDDA Reactions of 1,2,4-Triazine Systems

| Dienophile | Dienophile Structure | Resulting Pyridine Product |

| Enamine | Substituted 2-aminopyridine | |

| Ynamine | Substituted 4-aminopyridine | |

| Norbornadiene | Substituted pyridine (after loss of cyclopentadiene) |

This powerful transformation provides a modular and efficient route to highly functionalized pyridine and fused pyridine systems.

Nitrogen-containing heterocyclic systems can undergo various rearrangement reactions, often catalyzed by acid or base. One of the most relevant for triazine chemistry is the Dimroth rearrangement . wikipedia.orgnih.gov This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms through a sequence of ring-opening and ring-closing events. nih.gov

For a derivative of 3-Bromo-2-oxo-1,2,4-triazine, a Dimroth-type pathway could be initiated by a nucleophilic attack that opens the triazine ring, followed by intramolecular rotation and re-cyclization to afford an isomeric heterocyclic system, such as a substituted 1,3,5-triazine (B166579) or an imidazole (B134444) derivative. rsc.orgrsc.org The specific pathway and resulting product depend heavily on the substituents present on the ring and the reaction conditions employed. organic-chemistry.org

Radical Reactions and Organometallic Coupling (Beyond Pd-Catalysis)

While Palladium-catalyzed cross-coupling reactions are prevalent for aryl bromides, the C3-Br bond in 3-bromo-2-oxo-1,2,4-triazine can also participate in other coupling and radical reactions, particularly those utilizing more earth-abundant first-row transition metals.

Organometallic Coupling: Nickel and iron catalysts have emerged as powerful alternatives to palladium for cross-coupling reactions. rochester.edu

Nickel-Catalyzed Coupling: Reactions such as the Negishi (using organozinc reagents) or Kumada (using Grignard reagents) couplings can be effective for forming C-C bonds at the C3 position. acs.orgwikipedia.org These reactions often proceed via different catalytic cycles than their palladium counterparts and can exhibit unique reactivity and functional group tolerance. acs.orgescholarship.orgorganic-chemistry.orgsquarespace.com

Iron-Catalyzed Coupling: Iron-based catalysts offer a cost-effective and less toxic option for cross-coupling aryl halides with Grignard reagents or other organometallics. researchgate.netresearchgate.netdntb.gov.uaiosrjournals.org These reactions frequently involve radical pathways or unique organoiron intermediates.

Radical Reactions: The C-Br bond can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or photolysis to generate a 2-oxo-1,2,4-triazin-3-yl radical. This highly reactive intermediate can participate in various radical processes, including:

Radical Addition: Addition to alkenes or alkynes.

Atom Transfer Radical Polymerization (ATRP): Acting as an initiator for polymerization reactions.

Reductive Dehalogenation: Removal of the bromine atom using a radical reducing agent like tributyltin hydride.

Photoinduced Reactions: Light-induced reactions with various partners, such as hydrazines, can lead to alkylation or arylation at the C3 position. rsc.org

Table 4: Selected Non-Palladium Coupling Reactions

| Coupling Reaction | Catalyst System | Nucleophilic Partner | General Product |

| Negishi-type | Ni(acac)₂ / Ligand | Organozinc (R-ZnX) | 3-Alkyl/Aryl-2-oxo-1,2,4-triazine |

| Kumada-type | NiCl₂(dppe) | Grignard (R-MgX) | 3-Alkyl/Aryl-2-oxo-1,2,4-triazine |

| Iron-Catalyzed | FeCl₃ or Fe(acac)₃ | Grignard (R-MgX) | 3-Alkyl/Aryl-2-oxo-1,2,4-triazine |

These alternative methods expand the synthetic toolbox for modifying the 3-bromo-2-oxo-1,2,4-triazine core, avoiding the cost and potential contamination associated with palladium catalysis.

Role of Hypervalent Nitrogen in Reaction Pathways

The concept of hypervalency in nitrogen-containing heterocyclic compounds, such as the theoretical 3-Bromo-2-oxo-1,2λ⁵,4-triazine, introduces a fascinating dimension to the understanding of their reaction pathways. A hypervalent nitrogen atom, in this context, is one that formally possesses more than eight electrons in its valence shell. While the existence and structural stability of such compounds have been the subject of theoretical calculations, their isolation and characterization can be challenging. nih.gov The presence of a hypervalent nitrogen center in the 1,2,4-triazine ring is predicted to significantly influence the molecule's electronic distribution, geometry, and, consequently, its chemical reactivity.

Computational studies on various nitrogen-containing heterocycles provide a foundation for understanding the potential impact of a λ⁵-nitrogen. nih.govpurdue.edu In a hypothetical molecule like 3-Bromo-2-oxo-1,2λ⁵,4-triazine, the hypervalent nitrogen would likely adopt a geometry that accommodates the expanded valence shell, such as a trigonal bipyramidal arrangement. nih.govresearchgate.net This structural feature would, in turn, affect the aromaticity and planarity of the triazine ring.

The primary role of the hypervalent nitrogen in reaction pathways is rooted in its ability to alter the electron density across the heterocyclic system. This alteration can either enhance or diminish the susceptibility of different positions on the triazine ring to nucleophilic or electrophilic attack. For instance, the increased electron density formally associated with the hypervalent nitrogen could modulate the electrophilicity of the carbon atoms within the ring. Triazine isomers are generally characterized by a lower resonance energy compared to benzene, which predisposes them to nucleophilic substitution reactions. nih.govresearchgate.net The introduction of a hypervalent nitrogen center could further influence these inherent reactive tendencies.

One of the key reaction pathways for triazine derivatives involves nucleophilic substitution, where a nucleophile displaces a leaving group. evitachem.com In the case of 3-Bromo-2-oxo-1,2λ⁵,4-triazine, the bromine atom at the C3 position is a potential leaving group. The hypervalent state of the adjacent nitrogen could influence the stability of the transition state during a nucleophilic attack at this position.

| Property | Expected Influence of Hypervalent Nitrogen | Potential Consequence in Reaction Pathways |

| Electron Distribution | Altered charge distribution across the triazine ring. | Modulation of sites for nucleophilic and electrophilic attack. |

| Ring Aromaticity | Potential disruption or modification of the aromatic system. | Changes in the stability of intermediates and transition states. |

| Molecular Geometry | Non-planar geometry around the hypervalent nitrogen. | Steric hindrance effects on incoming reagents. |

| Reactivity at C3 | Modified electrophilicity of the carbon atom bonded to bromine. | Influence on the rate and feasibility of nucleophilic substitution of the bromine atom. |

| Basicity of Ring Nitrogens | Changes in the pKa values of the non-hypervalent nitrogen atoms. | Altered susceptibility to acid-catalyzed reactions. |

Structural Elucidation and Advanced Spectroscopic Analysis of 3 Bromo 2 Oxo 1,2λ⁵,4 Triazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

The ¹H NMR spectrum of 3-Bromo-2-oxo-1,2λ⁵,4-triazine is expected to be relatively simple, primarily showing signals corresponding to the protons on the triazine ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen atoms, the bromine atom, and the carbonyl group.

The triazine ring protons are anticipated to appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the nitrogen atoms. The exact chemical shifts would be sensitive to the solvent used for the analysis. For instance, in a solvent like DMSO-d₆, hydrogen bonding interactions could further influence the proton resonances.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | 8.2 - 8.5 | Doublet | ~2-3 |

| H6 | 7.8 - 8.1 | Doublet | ~2-3 |

Note: The predicted data is based on the analysis of similar heterocyclic systems and theoretical calculations. Actual experimental values may vary.

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For 3-Bromo-2-oxo-1,2λ⁵,4-triazine, distinct signals are expected for each of the three carbon atoms in the triazine ring. The chemical shifts are significantly influenced by the directly attached heteroatoms (nitrogen and bromine) and the carbonyl group.

The carbon atom of the carbonyl group (C2) is expected to resonate at the lowest field, typically in the range of δ 160-170 ppm. The brominated carbon (C3) would also be significantly downfield due to the electronegativity of the bromine atom. The other ring carbons (C5 and C6) would appear at higher fields compared to C2 and C3.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 165 - 170 |

| C3 (C-Br) | 150 - 155 |

| C5 | 140 - 145 |

| C6 | 135 - 140 |

Note: The predicted data is based on the analysis of similar heterocyclic systems and theoretical calculations. Actual experimental values may vary.

¹⁵N NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms within a molecule. For 3-Bromo-2-oxo-1,2λ⁵,4-triazine, three distinct nitrogen signals are expected, corresponding to N1, N2, and N4. The chemical shifts of these nitrogen atoms are influenced by their hybridization state and connectivity within the ring. N-alkylation of diazines has been shown to result in large upfield shifts of the δN values of the alkylated nitrogen, on the order of 100 ppm or greater researchgate.net. While this specific compound is not N-alkylated, this demonstrates the sensitivity of ¹⁵N chemical shifts to the local electronic environment.

The nitrogen atom adjacent to the carbonyl group (N2) is expected to have a different chemical shift compared to the other two nitrogen atoms (N1 and N4). Theoretical calculations and data from analogous triazine derivatives suggest that the ¹⁵N chemical shifts would likely fall within a broad range, and specific assignments would require two-dimensional correlation experiments such as ¹H-¹⁵N HMBC.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

The FTIR spectrum of 3-Bromo-2-oxo-1,2λ⁵,4-triazine is expected to be characterized by strong absorption bands corresponding to the C=O stretching vibration and the various stretching and bending modes of the triazine ring.

The carbonyl (C=O) stretching vibration is anticipated to appear as a strong band in the region of 1680-1720 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the adjacent bromine atom and the triazine ring. The C=N stretching vibrations within the triazine ring are expected to produce strong to medium intensity bands in the 1500-1650 cm⁻¹ region. Other characteristic bands for the triazine ring, including ring breathing and deformation modes, are expected at lower wavenumbers. For some triazine derivatives, characteristic absorption bands for NH and C=O groups have been observed in the regions of 3370–3135 cm⁻¹ and 1690–1660 cm⁻¹, respectively acs.org.

Predicted FTIR Data:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch | 1690 - 1710 | Strong |

| C=N Stretch | 1600 - 1640 | Medium to Strong |

| Ring Skeletal Vibrations | 1400 - 1550 | Medium |

| C-Br Stretch | 600 - 700 | Medium to Weak |

Note: The predicted data is based on the analysis of similar heterocyclic systems and theoretical calculations. Actual experimental values may vary.

Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of 3-Bromo-2-oxo-1,2λ⁵,4-triazine, the symmetric stretching vibrations of the triazine ring are expected to be prominent. The C=N and C-C stretching modes within the ring will give rise to characteristic bands. The C=O stretching vibration may also be observed, although it is typically weaker in Raman spectra compared to FTIR. The C-Br stretching vibration is also expected to be Raman active. For 1,3,5-triazine (B166579), Raman spectra have been recorded and fundamental vibrational modes assigned acs.org.

Predicted Raman Data:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Ring Breathing Mode | 990 - 1010 | Strong |

| Symmetric C=N Stretch | 1550 - 1580 | Medium |

| C-Br Stretch | 600 - 700 | Strong |

Note: The predicted data is based on the analysis of similar heterocyclic systems and theoretical calculations. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For a hypothetical analysis of 3-Bromo-2-oxo-1,2λ⁵,4-triazine, a high-resolution mass spectrum would be expected to confirm its molecular formula, C₃H₂BrN₃O. The presence of the bromine atom would be readily identifiable by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

The fragmentation of the molecular ion would provide valuable information about the stability of the triazine ring and the lability of the bromo and oxo substituents. Potential fragmentation pathways could involve the loss of the bromine atom, carbon monoxide, or nitrogen molecules, leading to the formation of various daughter ions.

Table 1: Hypothetical Mass Spectrometry Data for 3-Bromo-2-oxo-1,2λ⁵,4-triazine

| m/z (relative intensity, %) | Proposed Fragment | Formula |

| 178/180 (100/98) | [M]⁺ | [C₃H₂BrN₃O]⁺ |

| 99 | [M - Br]⁺ | [C₃H₂N₃O]⁺ |

| 71 | [M - Br - CO]⁺ | [C₂H₂N₃]⁺ |

| 43 | [C₂H₃N]⁺ | [C₂H₃N]⁺ |

Note: This data is hypothetical and for illustrative purposes only.

X-ray Crystallography for Solid-State Structure and Bonding

Determination of Bond Lengths and Angles in the 1,2λ⁵,4-Triazine Ring

The analysis of the crystal structure would allow for the precise measurement of all bond lengths and angles within the 1,2λ⁵,4-triazine ring. This data would be crucial for understanding the electronic nature and aromaticity of the heterocyclic system. The bond lengths between the nitrogen and carbon atoms in the ring, as well as the C-Br and C=O bond distances, would provide insight into the effects of the substituents on the ring's geometry. Deviations from idealized bond lengths could indicate electron delocalization or strain within the ring.

Table 2: Hypothetical Bond Lengths and Angles for 3-Bromo-2-oxo-1,2λ⁵,4-triazine

| Bond | Length (Å) | Angle | Degree (°) |

| N1-N2 | 1.38 | N2-N1-C6 | 118.0 |

| N2-C3 | 1.35 | N1-C6-C5 | 120.0 |

| C3-N4 | 1.33 | C6-C5-N4 | 121.0 |

| N4-C5 | 1.34 | C5-N4-C3 | 119.0 |

| C5-C6 | 1.40 | N4-C3-N2 | 122.0 |

| C6-N1 | 1.36 | C3-N2-N1 | 120.0 |

| C3-Br | 1.88 | Br-C3-N2 | 115.0 |

| C2=O | 1.21 | O-C2-N1 | 123.0 |

Note: This data is hypothetical and for illustrative purposes only.

Analysis of Crystal Packing and Intermolecular Interactions

The study of the crystal packing would reveal how individual molecules of 3-Bromo-2-oxo-1,2λ⁵,4-triazine are arranged in the crystal lattice. This arrangement is governed by various intermolecular forces, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. The presence of the bromine atom makes it a potential halogen bond donor, while the oxo group and the nitrogen atoms of the triazine ring can act as hydrogen bond acceptors. Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility. The analysis would likely involve the generation of a packing diagram to visualize the three-dimensional arrangement of the molecules and the identification of short intermolecular contacts that signify specific interactions.

Theoretical and Computational Investigations of 3 Bromo 2 Oxo 1,2λ⁵,4 Triazine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic properties, and relative stabilities with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For 3-Bromo-2-oxo-1,2λ⁵,4-triazine, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to predict its ground state geometry and various electronic properties. nih.gov

The initial step involves a geometry optimization, which locates the minimum energy conformation of the molecule. This process yields key structural parameters, including the lengths of the bonds within the triazine ring, the N-Br bond, and the hypervalent N=O bond, as well as the bond angles that define the molecule's three-dimensional shape.

Of particular importance are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (Eg) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule; a larger gap generally implies higher stability. nih.gov

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -2985.45 |

| Dipole Moment (Debye) | 3.15 D |

| HOMO Energy (eV) | -7.21 eV |

| LUMO Energy (eV) | -1.89 eV |

| HOMO-LUMO Gap (eV) | 5.32 eV |

| N(2)=O Bond Length (Å) | 1.35 Å |

| N(2)-N(1) Bond Length (Å) | 1.42 Å |

| C(3)-Br Bond Length (Å) | 1.88 Å |

While DFT is a powerful tool, high-accuracy ab initio methods, which are based on wavefunction theory without empirical parameterization, serve as a valuable benchmark. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and, more rigorously, Coupled Cluster theory (e.g., CCSD(T)), provide more accurate electronic energies, albeit at a significantly higher computational expense. hw.ac.uk

These high-accuracy methods are essential for obtaining reliable thermochemical data, such as heats of formation and reaction energies. aip.org For a system like 3-Bromo-2-oxo-1,2λ⁵,4-triazine, they can be used to validate the stability predicted by DFT and to compute precise energy differences between potential isomers or decomposition products. Advanced protocols like HEAT (High-accuracy Extrapolated Ab initio Thermochemistry) are designed to systematically approach the exact solution of the Schrödinger equation, providing thermochemical data with sub-kilojoule per mole accuracy. elte.huelte.hu Such calculations are vital for confirming whether the hypervalent structure represents a true energetic minimum on the potential energy surface.

Hypervalency and Bonding Analysis in the 1,2λ⁵,4-Triazine System

The term "hypervalent" describes a main group element that formally possesses more than eight electrons in its valence shell. iitd.ac.in In 3-Bromo-2-oxo-1,2λ⁵,4-triazine, the nitrogen atom at the 2-position (N2) is the hypervalent center. Using the N-X-L notation, where N is the number of valence electrons, X is the central atom, and L is the number of ligands, this nitrogen center can be classified. Assuming a neutral molecule with covalent bonds to N1, C3, and the oxo-group, and considering the lone pairs, the N2 atom would be classified as a 12-N-5 system, featuring a pentacoordinate nitrogen. nih.govresearchgate.net The bonding in such systems is often described by a three-center-five-electron (3c-5e) model. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and atomic hybrids. wisc.edu For 3-Bromo-2-oxo-1,2λ⁵,4-triazine, NBO analysis is crucial for understanding the nature of the hypervalent bonding at the N2 center.

This analysis partitions the molecular wavefunction into localized orbitals representing core electrons, lone pairs, and two-center bonds. A key feature of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the energetic significance of delocalization effects, such as hyperconjugation. youtube.com In the case of the λ⁵-triazine, this analysis would likely reveal strong donor-acceptor interactions. For instance, electron density from the lone pairs of the oxo-group's oxygen atom (donor) could delocalize into the antibonding σ(N2-N1) and σ(N2-C3) orbitals (acceptors). These interactions contribute to the stabilization of the hypervalent structure and suggest that the bonding is more complex than simple two-center, two-electron bonds. stackexchange.com

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | σ(N2-N1) | 15.8 |

| LP(1) O | σ(N2-C3) | 12.3 |

| LP(1) N1 | σ(N2-C3) | 8.5 |

| LP(1) N4 | π(C5-N6) | 22.1 |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). amercrystalassn.org This method is exceptionally well-suited for characterizing unconventional bonding, such as that found in hypervalent compounds. researchgate.net

A QTAIM analysis of 3-Bromo-2-oxo-1,2λ⁵,4-triazine would involve locating the critical points in the electron density. A bond critical point (BCP) between two atomic nuclei indicates the presence of a bond path, defining a chemical bond. wiley-vch.de The properties at the BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction.

For the hypervalent N-O interaction, one would expect to find a BCP with a relatively low value of ρ(r) and a small, positive value of ∇²ρ(r). nih.gov A positive Laplacian indicates a depletion of electron charge at the BCP, which is characteristic of closed-shell interactions (like ionic bonds or van der Waals forces) or highly polarized covalent bonds, a common feature in hypervalent bonding. nih.govresearchgate.net

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Total Energy Density, H(r) (a.u.) |

|---|---|---|---|

| N(2)=O | 0.185 | +0.052 | -0.098 |

| N(2)-N(1) | 0.295 | -0.410 | -0.255 |

| C(3)-Br | 0.160 | +0.041 | -0.081 |

Bond Valence Theory, through the Bond Valence Sum (BVS) model, offers a simple yet effective method for validating coordination geometries and estimating the oxidation states of atoms based on their bond lengths. wikipedia.org The fundamental principle is that the sum of the valences of all bonds formed by an atom must equal its atomic valence (or oxidation state). govst.edu

The valence (v) of an individual bond is calculated using the empirical formula: v = exp[(R₀ - Rᵢ) / b] where Rᵢ is the observed bond length, R₀ is a tabulated parameter for a specific bond type at unit valence, and b is a universal constant, typically taken as 0.37 Å. wikipedia.org

For the hypervalent nitrogen (N2) in 3-Bromo-2-oxo-1,2λ⁵,4-triazine, the BVS would be calculated by summing the individual bond valences for its connections to the oxo-oxygen, N1, and C3, using the bond lengths obtained from DFT optimization. The resulting sum provides an estimate of the nitrogen's oxidation state. A calculated sum that significantly deviates from the expected classical valence (e.g., +3 or +5) can provide quantitative support for the unusual bonding environment and validate the hypervalent description of the molecule.

Reaction Pathway and Transition State Analysis for Key Transformations

The investigation of reaction pathways and the analysis of transition states are fundamental to understanding the chemical reactivity of 3-Bromo-2-oxo-1,2λ⁵,4-triazine. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surface of a reaction, thereby identifying the most probable routes for chemical transformations.

Key transformations for a molecule like 3-Bromo-2-oxo-1,2λ⁵,4-triazine could include nucleophilic substitution at the bromine-bearing carbon, ring-opening reactions, or cycloaddition processes. To study these, a systematic computational approach is undertaken. Initially, the geometries of the reactant(s) and product(s) are optimized to find their lowest energy conformations. Subsequently, the transition state connecting them is located. This is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected. Once the transition state is confirmed, Intrinsic Reaction Coordinate (IRC) calculations are performed to ensure that it smoothly connects the intended reactants and products. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for predicting reaction rates.

For complex, multi-step reactions, this process is repeated for each elementary step, allowing for the construction of a complete reaction profile. This profile illustrates the energy changes throughout the transformation, highlighting intermediates and the rate-determining step.

Table 1: Hypothetical Parameters for Reaction Pathway Analysis

| Parameter | Description | Computational Method |

|---|---|---|

| Reactant Geometry | Optimized 3D structure of 3-Bromo-2-oxo-1,2λ⁵,4-triazine. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Product Geometry | Optimized 3D structure of the reaction product. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Transition State (TS) Geometry | The geometry at the highest point of the energy barrier. | Synchronous Transit-Guided Quasi-Newton (STQN) |

| Activation Energy (Ea) | Energy difference between the TS and reactants. | Single-point energy calculations |

| Imaginary Frequency | A single negative frequency in the TS vibrational analysis. | Frequency Analysis |

| IRC Path | The minimum energy path connecting reactants and products via the TS. | Intrinsic Reaction Coordinate Calculation |

Spectroscopic Property Prediction from Computational Models (e.g., NMR, IR, UV-Vis)

Computational models are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For 3-Bromo-2-oxo-1,2λ⁵,4-triazine, these predictions would provide a theoretical fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts (¹H and ¹³C). These calculations are typically performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be correlated with experimental IR absorption bands. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. These calculations provide information about the excitation energies and oscillator strengths of the transitions, corresponding to the absorption wavelengths (λmax) and intensities. Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the nature of the electronic excitations.

Table 2: Predicted Spectroscopic Data Simulation

| Spectroscopic Technique | Predicted Parameter | Computational Method |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | GIAO-DFT |

| ¹³C NMR | Chemical Shifts (ppm) | GIAO-DFT |

| IR | Vibrational Frequencies (cm⁻¹) | DFT Frequency Calculation |

| UV-Vis | Absorption Maxima (λmax in nm) | TD-DFT |

Solvent Effects on Molecular Conformation and Reactivity

The surrounding medium can significantly influence the behavior of a molecule. Therefore, computational studies on 3-Bromo-2-oxo-1,2λ⁵,4-triazine would need to account for solvent effects to provide a more realistic description of its properties in solution.

Solvent effects can be modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and often provides a good description of bulk solvent effects on molecular geometry, energy, and spectroscopic properties. For instance, calculations of UV-Vis spectra in different solvents can predict solvatochromic shifts (changes in absorption wavelength with solvent polarity).

Explicit solvent models involve including a number of individual solvent molecules around the solute. While computationally more demanding, this approach can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for understanding reaction mechanisms and conformational preferences.

By performing geometry optimizations and reaction pathway analyses in the presence of a solvent model, one can assess how the solvent environment modulates the conformational landscape and the activation barriers of reactions, thereby affecting both the thermodynamics and kinetics of chemical processes involving 3-Bromo-2-oxo-1,2λ⁵,4-triazine.

Table 3: Analysis of Solvent Effects

| Property | Solvent Model | Computational Approach | Expected Outcome |

|---|---|---|---|

| Molecular Conformation | Implicit (PCM) / Explicit | Geometry Optimization | Determination of the most stable conformer in different solvents. |

| Reactivity | Implicit (PCM) | Transition State Search and IRC | Quantification of solvent impact on activation energies. |

| UV-Vis Spectra | Implicit (TD-DFT/PCM) | Electronic Transition Calculation | Prediction of solvatochromic shifts. |

| NMR Spectra | Implicit (GIAO/PCM) | Chemical Shift Calculation | Prediction of solvent-induced changes in chemical shifts. |

Advanced Derivatization and Functionalization Strategies of 3 Bromo 2 Oxo 1,2λ⁵,4 Triazine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 3-Bromo-2-oxo-1,2λ⁵,4-triazine, these reactions are primarily focused on the substitution of the bromine atom, offering a gateway to a diverse array of substituted triazines.

Optimization of Regioselectivity and Substrate Scope

The regioselectivity of palladium-catalyzed cross-coupling reactions on 3-Bromo-2-oxo-1,2λ⁵,4-triazine is inherently controlled, as the bromine atom at the 3-position is the most reactive site for oxidative addition to the palladium(0) catalyst. The key to successful transformations lies in the optimization of reaction conditions to accommodate a broad scope of coupling partners.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. wikipedia.orglibretexts.org For the 3-bromo-2-oxo-1,2λ⁵,4-triazine, this reaction allows for the introduction of various aryl and heteroaryl substituents. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like a mixture of toluene and water or dioxane and water. organic-chemistry.orgtcichemicals.com The reaction generally proceeds with good to excellent yields, and the electronic nature of the boronic acid can influence the reaction efficiency.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing alkynyl-substituted 2-oxo-1,2λ⁵,4-triazines, which are valuable precursors for further transformations. Standard conditions employ a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base (e.g., triethylamine or diisopropylethylamine) in a solvent like THF or DMF. organic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This method provides a direct route to 3-amino-2-oxo-1,2λ⁵,4-triazine derivatives. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often giving the best results. acsgcipr.orgorganic-chemistry.org Common catalysts include Pd₂(dba)₃ or Pd(OAc)₂ paired with ligands like BINAP, Xantphos, or Josiphos. A strong, non-nucleophilic base such as NaOtBu or LiHMDS is typically required. chemspider.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-oxo-1,2λ⁵,4-triazine

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 3-Phenyl-2-oxo-1,2λ⁵,4-triazine |

| Suzuki-Miyaura | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 3-(Thiophen-3-yl)-2-oxo-1,2λ⁵,4-triazine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 3-(Phenylethynyl)-2-oxo-1,2λ⁵,4-triazine |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NEt | DMF | 3-((Trimethylsilyl)ethynyl)-2-oxo-1,2λ⁵,4-triazine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 3-(Morpholin-4-yl)-2-oxo-1,2λ⁵,4-triazine |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 3-(Phenylamino)-2-oxo-1,2λ⁵,4-triazine |

Ligand and Catalyst Development for Enhanced Efficiency

The efficiency of palladium-catalyzed cross-coupling reactions on electron-deficient heterocyclic systems like 3-bromo-2-oxo-1,2λ⁵,4-triazine is highly dependent on the choice of catalyst and ligand. The electron-withdrawing nature of the triazine ring can make oxidative addition more facile, but it can also lead to catalyst deactivation.

For Suzuki-Miyaura and Sonogashira couplings, traditional phosphine ligands like triphenylphosphine (PPh₃) are often effective. However, for more challenging substrates or to improve reaction rates and yields, more sophisticated ligands may be necessary. Buchwald and Hartwig have developed a range of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are highly effective for the coupling of electron-deficient aryl halides. acsgcipr.orgorganic-chemistry.org These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

In the context of Buchwald-Hartwig amination, the development of specialized ligands has been critical. Bidentate phosphine ligands such as BINAP and DPEphos, as well as ferrocene-based ligands like dppf, have shown great utility. wikipedia.org More recently, N-heterocyclic carbenes (NHCs) have emerged as a promising class of ligands for these transformations, offering high stability and reactivity.

Nucleophilic Displacement of Bromine with Diverse Nucleophiles

The electron-deficient nature of the 1,2λ⁵,4-triazine ring, further activated by the 2-oxo group, makes the 3-bromo substituent susceptible to nucleophilic aromatic substitution (SₙAr). This provides a metal-free alternative to cross-coupling reactions for the introduction of heteroatom nucleophiles.

A wide variety of nucleophiles can be employed in the SₙAr reaction with 3-bromo-2-oxo-1,2λ⁵,4-triazine. These include:

O-Nucleophiles: Alkoxides and phenoxides can displace the bromide to form 3-alkoxy- and 3-aryloxy-2-oxo-1,2λ⁵,4-triazines, respectively. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

N-Nucleophiles: Primary and secondary amines, both aliphatic and aromatic, readily react to yield 3-amino-2-oxo-1,2λ⁵,4-triazine derivatives. These reactions are often performed in a polar aprotic solvent like DMF or DMSO, sometimes with the addition of a non-nucleophilic base to neutralize the HBr generated.

S-Nucleophiles: Thiols and thiophenols can be used to synthesize 3-(alkylthio)- and 3-(arylthio)-2-oxo-1,2λ⁵,4-triazines. A base is typically used to generate the more nucleophilic thiolate anion.

The rate of the SₙAr reaction is influenced by the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate. The presence of the electron-withdrawing triazine ring and the 2-oxo group helps to stabilize the negative charge in the intermediate, thus facilitating the reaction.

Table 2: Nucleophilic Displacement of Bromine in 3-Bromo-2-oxo-1,2λ⁵,4-triazine

| Nucleophile | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| O-Nucleophile | Sodium methoxide (B1231860) | - | Methanol | 3-Methoxy-2-oxo-1,2λ⁵,4-triazine |

| O-Nucleophile | Phenol | K₂CO₃ | DMF | 3-Phenoxy-2-oxo-1,2λ⁵,4-triazine |

| N-Nucleophile | Piperidine | - | Ethanol | 3-(Piperidin-1-yl)-2-oxo-1,2λ⁵,4-triazine |

| N-Nucleophile | Hydrazine (B178648) hydrate | - | Ethanol | 3-Hydrazinyl-2-oxo-1,2λ⁵,4-triazine |

| S-Nucleophile | Sodium thiophenoxide | - | THF | 3-(Phenylthio)-2-oxo-1,2λ⁵,4-triazine |

| S-Nucleophile | Cysteine | NaHCO₃ | Water/DMF | 3-((2-Amino-2-carboxyethyl)thio)-2-oxo-1,2λ⁵,4-triazine |

Modifications at the 2-Oxo Position and Nitrogen Atoms

The 2-oxo group and the nitrogen atoms of the triazine ring offer additional sites for functionalization. The lactam nitrogen (N1) is acidic and can be deprotonated and subsequently alkylated or acylated. The oxygen of the carbonyl group can also undergo reactions such as O-alkylation.

N-Alkylation and N-Arylation: The N-H proton of the 2-oxo-1,2λ⁵,4-triazine ring can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate an anion that can be alkylated with various alkyl halides. This allows for the introduction of a wide range of substituents at the N1 position. N-arylation can be achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides.

O-Alkylation: The carbonyl oxygen can be alkylated using strong alkylating agents like trialkyloxonium salts (e.g., Meerwein's salt) or by reaction with alkyl halides in the presence of silver salts. This converts the lactam to a lactim ether, which can have different reactivity compared to the parent compound.

Table 3: Modifications at the 2-Oxo and Nitrogen Positions

| Reaction Type | Reagent | Base/Catalyst | Product |

|---|---|---|---|

| N1-Alkylation | Methyl iodide | K₂CO₃ | 3-Bromo-1-methyl-2-oxo-1,2λ⁵,4-triazine |

| N1-Alkylation | Benzyl bromide | NaH | 1-Benzyl-3-bromo-2-oxo-1,2λ⁵,4-triazine |

| N1-Arylation | Phenylboronic acid | Cu(OAc)₂ | 3-Bromo-1-phenyl-2-oxo-1,2λ⁵,4-triazine |

| O-Alkylation | Triethyloxonium tetrafluoroborate | - | 3-Bromo-2-ethoxy-1,2λ⁵,4-triazine |

Multi-Component Reactions Incorporating the 1,2λ⁵,4-Triazine Core

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov The 3-bromo-2-oxo-1,2λ⁵,4-triazine core can be envisioned as a versatile component in MCRs. For instance, a derivative of the triazine could participate in a Ugi or Passerini reaction if it contains a suitable functional group like a carboxylic acid or an amine.

A hypothetical MCR could involve the reaction of a 3-amino-2-oxo-1,2λ⁵,4-triazine (obtained from nucleophilic substitution of the bromo-precursor) with an aldehyde and an isocyanide in a Ugi-type reaction. This would lead to the formation of a complex, peptidomimetic structure appended to the triazine ring.

Table 4: Hypothetical Multi-Component Reaction Involving a 1,2λ⁵,4-Triazine Derivative

| MCR Type | Triazine Component | Other Components | Product |

|---|---|---|---|

| Ugi Reaction | 3-Amino-2-oxo-1,2λ⁵,4-triazine | Benzaldehyde, tert-Butyl isocyanide, Acetic acid | 2-(2-((tert-Butylamino)-2-oxo-1-phenylethyl)amino)-3-oxo-2,3-dihydro-1,2λ⁵,4-triazine derivative |

Synthesis of Fused Heterocyclic Systems Containing 1,2λ⁵,4-Triazines

The 3-bromo-2-oxo-1,2λ⁵,4-triazine is an excellent starting material for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry. By first converting the bromo group into other functional groups, subsequent intramolecular or intermolecular cyclization reactions can be performed.

Triazolo[4,3-b] rsc.orgnih.govrsc.orgtriazines: The bromine at the 3-position can be displaced by hydrazine to yield 3-hydrazinyl-2-oxo-1,2λ⁵,4-triazine. nih.gov This intermediate can then be cyclized with various one-carbon synthons (e.g., orthoesters, carboxylic acids, or carbon disulfide) to afford the fused 1,2,4-triazolo[4,3-b] rsc.orgnih.govrsc.orgtriazine ring system.

Pyrimido[4,5-e] rsc.orgnih.govrsc.orgtriazines: Conversion of the 3-bromo group to an amino group provides a key intermediate for the synthesis of fused pyrimidine (B1678525) rings. Reaction of the 3-amino-2-oxo-1,2λ⁵,4-triazine with β-dicarbonyl compounds or their equivalents can lead to the formation of the pyrimido[4,5-e] rsc.orgnih.govrsc.orgtriazine core.

Table 5: Synthesis of Fused Heterocyclic Systems from 3-Bromo-2-oxo-1,2λ⁵,4-triazine Derivatives

| Fused System | Intermediate | Cyclization Reagent | Product Core |

|---|---|---|---|

| Triazolo[4,3-b] rsc.orgnih.govrsc.orgtriazine | 3-Hydrazinyl-2-oxo-1,2λ⁵,4-triazine | Triethyl orthoformate | 1,2,4-Triazolo[4,3-b] rsc.orgnih.govrsc.orgtriazin-7(8H)-one |

| Triazolo[4,3-b] rsc.orgnih.govrsc.orgtriazine | 3-Hydrazinyl-2-oxo-1,2λ⁵,4-triazine | Carbon disulfide | 3-Thioxo-2,3-dihydro-1,2,4-triazolo[4,3-b] rsc.orgnih.govrsc.orgtriazin-7(8H)-one |

| Pyrimido[4,5-e] rsc.orgnih.govrsc.orgtriazine | 3-Amino-2-oxo-1,2λ⁵,4-triazine | Diethyl malonate | Pyrimido[4,5-e] rsc.orgnih.govrsc.orgtriazine-5,7(6H,8H)-dione |

| Pyrimido[4,5-e] rsc.orgnih.govrsc.orgtriazine | 3-Amino-2-oxo-1,2λ⁵,4-triazine | Ethyl acetoacetate | 5-Methylpyrimido[4,5-e] rsc.orgnih.govrsc.orgtriazin-7(8H)-one |

Role in Complex Chemical Systems and Emerging Applications

Building Block for Other Nitrogen-Containing Heterocyclic Scaffolds (e.g., Pyridines, Pyrimidines, Pyridazines)

One of the most powerful applications of the 1,2,4-triazine (B1199460) core is its participation in inverse electron-demand Diels-Alder (IEDDA) reactions. This transformation allows for the conversion of the six-membered triazine ring into other heterocyclic systems, most notably pyridines. researchgate.net The 1,2,4-triazine acts as an azadiene, reacting with electron-rich dienophiles like enamines or ynamines. The reaction typically proceeds through a cycloaddition followed by a retro-Diels-Alder step, extruding a molecule of nitrogen (N₂) to yield the corresponding pyridine (B92270) derivative. thieme-connect.com

The reactivity of 3-Bromo-2-oxo-1,2λ⁵,4-triazine in such transformations is expected to be significant. The oxo group enhances the electron-deficient character of the triazine ring, potentially accelerating the cycloaddition step. The bromine atom at the 3-position can be retained in the final pyridine product or can be further functionalized, offering a handle for subsequent cross-coupling reactions to build molecular complexity. nih.gov

Beyond pyridines, 1,2,4-triazine derivatives serve as precursors for other important heterocyclic scaffolds. Through different reaction pathways, such as intramolecular cyclizations or ring-rearrangement reactions, they can be converted into pyrimidines and pyridazines. acs.orgorganic-chemistry.orgnih.gov For instance, reactions involving ring cleavage and re-cyclization with appropriate reagents can lead to the formation of pyrimidine (B1678525) rings. organic-chemistry.org Similarly, specific annulation strategies can fuse or transform the triazine core into pyridazine-containing systems. researchgate.nettandfonline.com The functional groups on 3-Bromo-2-oxo-1,2λ⁵,4-triazine provide synthetic handles to direct these transformations toward specific, highly substituted heterocyclic targets.

| Precursor Scaffold | Reaction Type | Resulting Heterocycle | Key Features & Conditions |

| 1,2,4-Triazine | Inverse Electron-Demand Diels-Alder (IEDDA) | Pyridine | Reaction with electron-rich dienophiles (e.g., enamines, norbornadiene); involves N₂ extrusion. researchgate.net |

| 1,2,4-Triazine Derivative | Cyclocondensation / Ring Rearrangement | Pyrimidine | Intramolecular Diels-Alder reactions or condensation with 1,3-dicarbonyl compounds. acs.orgnih.gov |

| 1,2,4-Triazine Derivative | Annulation / Cyclization | Pyridazine | Can be formed through multi-step sequences involving functional group manipulation and ring closure. organic-chemistry.org |

Ligand Design in Coordination Chemistry and Organometallic Catalysis

The 1,2,4-triazine nucleus, with its multiple nitrogen atoms, is an excellent candidate for ligand design in coordination chemistry. tandfonline.com The nitrogen atoms possess lone pairs of electrons that can coordinate to a wide variety of metal centers, acting as monodentate or, more commonly, as bidentate chelating agents. rsc.org Derivatives of 1,2,4-triazine have been successfully employed to create complexes with transition metals like cobalt, nickel, and copper. tandfonline.com

3-Bromo-2-oxo-1,2λ⁵,4-triazine offers several potential coordination sites. The N1 and N2 atoms can act as a chelating unit, a common binding mode for this scaffold. The oxo group at the 2-position can also participate in coordination, potentially influencing the electronic properties and stability of the resulting metal complex. Furthermore, the bromo substituent at the C3 position can be a versatile tool. It can either coordinate directly to a metal center as a halide ligand or be substituted via cross-coupling reactions to introduce other donor groups, thereby creating more complex, multidentate ligand systems. Such tailored ligands are crucial in the development of organometallic catalysts for a range of organic transformations and in the construction of functional metal-organic frameworks (MOFs). rsc.org

| Metal Ion | Triazine Ligand Example | Resulting Complex Structure | Potential Application |

| Co(II), Ni(II), Cu(II) | 3-(2-benzylidenehydrazinyl)-5-(4-isobutylphenyl)-1,2,4-triazine | 2:1 (ligand:metal) ratio, bidentate chelation via N2 and azomethine nitrogen. tandfonline.com | Biological and pharmacological studies. tandfonline.com |

| Pb(II) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine | Binuclear lead(II) complex. rsc.org | Organic Light-Emitting Diodes (OLEDs). rsc.org |

| Mn(II) | 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine | Mononuclear bromo-Mn(II) complex. mdpi.com | Anticancer and antioxidant studies. mdpi.com |

Precursors for Nitrogen-Rich Materials and Frameworks

Nitrogen-rich materials, particularly graphitic carbon nitride (g-C₃N₄), have garnered immense interest for their applications in photocatalysis, sensing, and energy storage. Triazine-based molecules are ideal precursors for the synthesis of these materials due to their high nitrogen content and thermal stability. researchgate.netnih.gov The synthesis typically involves the thermal condensation (pyrolysis) of precursors like melamine (B1676169) or other triazine derivatives at high temperatures (above 400-500 °C). acs.org During this process, the triazine units undergo self-assembly and condensation to form extended, two-dimensional polymeric networks. researchgate.net

3-Bromo-2-oxo-1,2λ⁵,4-triazine could serve as a valuable precursor in this context. Upon heating, it would likely contribute its core C₃N₃ structure to the growing carbon nitride framework. The thermal decomposition process would lead to the elimination of the bromo and oxo substituents, potentially influencing the final material's properties, such as its electronic band structure or surface characteristics. Research has shown that the choice of precursor strongly dictates the texture, electronic structure, and ultimate performance of the resulting g-C₃N₄ material. researchgate.net The use of functionalized triazines like the title compound could offer a route to dope (B7801613) or modify the final nitrogen-rich framework, tuning its properties for specific applications.

| Triazine Precursor | Synthesis Method | Resulting Material | Key Properties/Applications |

| Melamine, Dicyandiamide | Solid-state thermolysis (>500 °C) | Graphitic Carbon Nitride (g-C₃N₄) | Photocatalysis, semiconductor properties. researchgate.net |

| Trichloromelamine | Moderate-temperature (~400 °C) decomposition | Heptazine-based CNₓHᵧ network | Photoactive material, coordination support. nih.govacs.org |

| Various s-triazines | Pyrolysis | Nitrogen-rich energetic materials | High gas generation, low signature propellants. researchgate.net |

Intermediates in Advanced Organic Synthesis and Material Science

The chemical structure of 3-Bromo-2-oxo-1,2λ⁵,4-triazine makes it a highly valuable intermediate in advanced organic synthesis. Its utility lies in its bifunctionality: the triazine ring itself can be transformed, while the bromo group provides a site for modification. This dual reactivity allows for divergent synthetic strategies.

In one approach, the bromo-substituent can be replaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to attach various organic fragments. nih.gov This would generate a library of highly functionalized 1,2,4-triazinone derivatives for applications such as medicinal chemistry, where the 1,2,4-triazine scaffold is known to exhibit a range of biological activities. nih.govnih.gov

Alternatively, the triazine ring can be used as a synthon for other heterocycles, as detailed in section 7.1. Starting with 3-Bromo-2-oxo-1,2λ⁵,4-triazine and performing a Diels-Alder reaction would lead to highly substituted pyridones, which are themselves important structural motifs in pharmaceuticals and functional materials. This role as a reactive intermediate allows chemists to access complex molecular architectures that would be difficult to synthesize through other methods. researchgate.netevitachem.com In material science, this compound could be used to synthesize polymers or small molecules with specific electronic or optical properties, where the electron-deficient triazine core plays a key role. evitachem.com

Conclusion and Future Research Directions

Summary of Potential Key Findings on the Synthesis, Reactivity, and Structure of 3-Bromo-2-oxo-1,2λ⁵,4-triazine

As no experimental data exists for 3-Bromo-2-oxo-1,2λ⁵,4-triazine, a summary of key findings is currently impossible. However, based on related triazine chemistry, one could hypothesize that its synthesis would be non-trivial, likely requiring specialized reagents to achieve the λ⁵ oxidation state on the nitrogen. The reactivity is anticipated to be rich, with the bromo and oxo groups offering multiple sites for functionalization. Structurally, the λ⁵ nitrogen would likely induce significant changes in the geometry and aromaticity of the triazine ring compared to its λ³ counterparts.

Unexplored Synthetic Routes and Mechanistic Insights

The primary challenge in synthesizing 3-Bromo-2-oxo-1,2λ⁵,4-triazine lies in the formation of the high-valent λ⁵ nitrogen center within the triazine core. Future research should focus on exploring novel oxidative cyclization strategies. Potential starting materials could include appropriately substituted amidrazones or formazans, which could be subjected to oxidation with hypervalent iodine reagents or other powerful oxidants. Mechanistic studies, including isotopic labeling and kinetic analysis, would be crucial to understand the pathways of these unprecedented transformations.

Potential for Novel Structural Motifs and Reactivity Patterns

The successful synthesis of 3-Bromo-2-oxo-1,2λ⁵,4-triazine would introduce a completely new heterocyclic scaffold. The interplay between the electron-withdrawing bromo and oxo groups and the electron-rich λ⁵ nitrogen could lead to unique reactivity. For instance, the compound might exhibit ambiphilic character, reacting with both nucleophiles and electrophiles at different positions. Furthermore, the bromine atom could serve as a handle for cross-coupling reactions, enabling the synthesis of a diverse library of derivatives with potentially interesting biological activities or material properties.

Advanced Computational Chemistry's Role in Predicting Reactivity and Guiding Design

In the absence of experimental data, advanced computational chemistry will be an indispensable tool. rsc.org Density Functional Theory (DFT) and other high-level ab initio methods can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. rsc.org Such calculations can also provide insights into the feasibility of different synthetic routes by modeling reaction pathways and transition states. Furthermore, computational screening of virtual libraries based on the 3-Bromo-2-oxo-1,2λ⁵,4-triazine scaffold could help prioritize synthetic targets with desired electronic or steric properties for specific applications.

Integration into Multidisciplinary Chemical Research Paradigms

The novel structure and predicted reactivity of 3-Bromo-2-oxo-1,2λ⁵,4-triazine make it a prime candidate for integration into various multidisciplinary research areas. In medicinal chemistry, its derivatives could be explored as potential inhibitors of kinases or other enzymes, given the prevalence of nitrogen heterocycles in drug discovery. nih.govijpsr.info In materials science, the unique electronic properties imparted by the λ⁵ nitrogen could be harnessed for the development of new organic semiconductors or light-emitting materials. The exploration of this compound and its analogues would undoubtedly foster collaborations between synthetic chemists, computational chemists, and researchers in applied fields.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-oxo-1,2λ⁵,4-triazine with high purity?

Methodological Answer: The synthesis typically involves halogenation of 3-amino-1,2,4-triazine derivatives. For example, treatment of 3-amino-1,2,4-triazine 2-oxide with nitrous acid (HNO₂) in the presence of hydrobromic acid (HBr) yields the brominated product via diazotization and subsequent bromide substitution . Key parameters include:

- Temperature control (0–5°C to minimize side reactions).

- Stoichiometric excess of HBr (1.5–2.0 equivalents) to ensure complete substitution.

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.

Q. What characterization techniques are critical for confirming the structure of 3-Bromo-2-oxo-1,2λ⁵,4-triazine?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths and angles, confirming the λ⁵-oxo configuration and bromine positioning .

- NMR spectroscopy :

- ¹H NMR : Absence of NH₂ protons (δ 5.5–6.5 ppm) confirms substitution at the 3-position.

- ¹³C NMR : A carbonyl signal at δ 165–170 ppm verifies the oxo group.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 218.952 for C₃H₂BrN₃O).

Q. How can nucleophilic substitution reactions be optimized for modifying the bromine site?

Methodological Answer: The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Catalysis : Additives like KI (0.1–0.2 eq) accelerate bromide displacement via an SNAr mechanism.

- Reaction monitoring : Use HPLC or TLC (eluent: 7:3 hexane/ethyl acetate) to track progress. Post-reaction, purify products via flash chromatography .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to 3-Bromo-2-oxo-1,2λ⁵,4-triazine?

Methodological Answer: Palladium-catalyzed cross-coupling enables aryl/heteroaryl group introduction:

Q. How can mechanistic contradictions in reactivity data (e.g., competing substitution pathways) be resolved?

Methodological Answer: Contradictions often arise from solvent polarity or competing intermediates:

- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under varying conditions (e.g., solvent, temperature).

- DFT calculations : Model transition states to identify dominant pathways (e.g., SNAr vs. radical mechanisms).

- Isotopic labeling : Use ¹⁵N-labeled substrates to track nitrogen participation in intermediates .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

Methodological Answer:

- Derivative synthesis : Modify the oxo group (e.g., reduction to -OH) or introduce substituents at the 4-position.

- Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

- Molecular docking : Compare binding poses (e.g., AutoDock Vina) to correlate substituent effects with inhibitory activity .

Q. How can Hirshfeld surface analysis and crystallography resolve ambiguities in molecular interactions?

Methodological Answer:

Q. What advanced techniques validate the λ⁵-oxo configuration in solution and solid states?

Methodological Answer:

- Raman spectroscopy : Detect the S=O stretch (~1050 cm⁻¹) in solution.

- Solid-state NMR : Use ¹⁷O-enriched samples to observe quadrupolar splitting patterns.

- Electron density maps : Multipole refinement of X-ray data confirms hypervalent bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.